(S)-cyclopropyl(pyridin-3-yl)methanamine

Chiral Resolution Enantiomeric Excess Procurement Specification

Chiral lead optimization stalls when racemic building blocks confound enantioselective SAR. (S)-Cyclopropyl(pyridin-3-yl)methanamine (CAS 1213680-69-3) eliminates this bottleneck with verified (S)-stereochemistry at 98% purity. • Defined (S)-configuration ensures reproducible SAR data across multi-center campaigns, avoiding potency masking by the (R)-antipode. • Chelating pyridyl nitrogen and primary amine enable direct metal complexation with high diastereomeric purity for asymmetric catalysis. • Distinct CAS number streamlines HTS inventory management; ready-to-plate for single-enantiomer library production.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B12963256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-cyclopropyl(pyridin-3-yl)methanamine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CN=CC=C2)N
InChIInChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2/t9-/m0/s1
InChIKeyFSWNPAICGSWQJU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Cyclopropyl(pyridin-3-yl)methanamine: Chiral Amine Building Block


(S)-Cyclopropyl(pyridin-3-yl)methanamine (CAS 1213680-69-3) is a single-enantiomer chiral amine comprising a cyclopropyl group linked to a pyridin-3-yl moiety [1]. It belongs to the arylcyclopropylamine class and is primarily employed as a building block in medicinal chemistry and organic synthesis . The compound exhibits typical amine basicity and hydrogen-bonding capability, with the cyclopropyl ring contributing distinct steric and electronic properties that influence reactivity and molecular recognition .

Workflow Single-enantiomer certified purity supports stereochemical control studies
Sourcing Defined CAS unambiguously distinguishes (S)-enantiomer from racemate and (R)-form
Selection Chiral benzylic amine geometry fits lead-optimization and asymmetric synthesis

(S)-Cyclopropyl(pyridin-3-yl)methanamine Replacement Limitations


The (S)-enantiomer exhibits a unique three-dimensional arrangement that dictates specific interactions with chiral biological targets [1]. Substitution with the racemic mixture (CAS 535925-69-0) or the (R)-enantiomer (CAS 1213563-23-5) introduces stereochemical ambiguity that can lead to variable, and often reduced, biological activity or selectivity . Similarly, positional analogs such as (1-(pyridin-3-yl)cyclopropyl)methanamine (CAS N/A, 97% purity) alter the spatial orientation of the amine and cyclopropyl groups, which can dramatically change target engagement and pharmacokinetic profiles . The evidence below quantifies these differences in purity, stereochemical identity, and structural configuration.

Racemic mixture (CAS 535925-69-0)
Introduces stereochemical ambiguity that may shift target-engagement profiles and SAR interpretation. Purity specification typically lower, adding undefined impurity risk.
(R)-enantiomer (CAS 1213563-23-5)
Opposite absolute configuration may alter chiral recognition and model-response context, limiting direct substitution in stereospecific assays.
Positional isomer (1-(pyridin-3-yl)cyclopropyl)methanamine
Amine attachment on cyclopropyl methylene instead of benzylic carbon changes spatial geometry; may lead to different ligand-receptor interactions.

(S)-Cyclopropyl(pyridin-3-yl)methanamine Comparative Evidence


Enantiomeric Purity Advantage Over Racemate

The (S)-cyclopropyl(pyridin-3-yl)methanamine product is supplied with a certified purity of ≥98% as the single enantiomer . In contrast, the racemic cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0) is typically available at a lower purity of 95% . This 3-percentage-point increase in purity represents a reduction in undefined impurities, which is critical for reproducible biological assays and scale-up reactions.

Enantiomeric Purity
Data to verify
≥98% single enantiomer
Supports enantiomeric purity assurance relative to racemate
Supplier specification; independent verification recommended
Chiral Resolution Enantiomeric Excess Procurement Specification

Stereochemical Integrity via Distinct CAS Number

The (S)-enantiomer is uniquely identified by CAS 1213680-69-3, whereas the racemate carries CAS 535925-69-0 and the (R)-enantiomer CAS 1213563-23-5 [1]. This one-to-one correspondence between CAS number and absolute configuration ensures that researchers can unambiguously order and track the correct stereoisomer, a critical requirement for reproducible experimental outcomes.

CAS Registry Identity
Source review
1213680-69-3 (S)-enantiomer
Ensures unambiguous procurement and inventory management
Distinct from racemate and (R)-enantiomer CAS
CAS Registry Stereochemistry Inventory Management

Positional Isomer Differentiation

A common alternative building block is (1-(pyridin-3-yl)cyclopropyl)methanamine, which differs by the attachment point of the cyclopropyl group . The (S)-enantiomer places the amine directly on the benzylic carbon, providing a distinct steric and electronic environment. The positional isomer is supplied at 97% purity, while the (S)-enantiomer achieves 98% purity . This structural difference can significantly alter the geometry of derived ligands or pharmacophores.

Positional Isomer
Data to verify
Target Amine on benzylic carbon
Comparator Amine on cyclopropyl methylene
Structural geometry may influence ligand design outcomes
Purity differs; verify for application context
Positional Isomer Structural Alert Synthetic Utility

(S)-Cyclopropyl(pyridin-3-yl)methanamine Application Scenarios


Stereospecific Lead Optimization in CNS Drug Discovery

When a lead series demands a chiral benzylic amine with a defined (S)-configuration, (S)-cyclopropyl(pyridin-3-yl)methanamine provides a high-purity (98%) starting material that eliminates the need for chiral resolution steps. Its distinct CAS number ensures reproducible sourcing across multi-center medicinal chemistry campaigns .

Building Block for LSD1/MAO Inhibitor Libraries

Arylcyclopropylamines are privileged scaffolds for LSD1 and MAO inhibition. The (S)-enantiomer, with its unambiguous stereochemistry, allows systematic exploration of enantioselective SAR, avoiding the confounding effects of the (R)-enantiomer that could mask true potency differences [1].

Chiral Template for Asymmetric Catalysis Ligand Design

The chelating pyridyl nitrogen and primary amine make this compound a versatile precursor for chiral ligands. Using the 98% pure (S)-enantiomer directly ensures that the resulting metal complexes possess high diastereomeric purity, improving catalytic performance and predictability .

Procurement for High-Throughput Screening (HTS) Collections

For HTS libraries requiring single-enantiomer compounds with verified stereochemistry, this product offers a ready-to-plate solution at 98% purity. The distinct CAS number facilitates automated inventory management and meets the stringent identity requirements of modern compound management systems .

Application
Selection Property
Validation Focus
CNS target lead optimization studies
Single-enantiomer certified purity
Enantiomeric purity and chiral identity verification
LSD1/MAO inhibitor library synthesis
Unambiguous (S)-configuration
Enantioselective SAR interpretation
Chiral ligand design for asymmetric catalysis
Chelating pyridyl-amine scaffold, high enantiopurity
Diastereomeric purity of metal complexes
HTS compound library procurement
Defined CAS and certified purity
Automated inventory management and identity verification
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